4-(2-Chloropyrimidin-5-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a chlorinated pyrimidine ring and a morpholine moiety, which contribute to its potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets, particularly in the context of drug design and development.
4-(2-Chloropyrimidin-5-yl)morpholine can be classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen within the pyrimidine ring. Its synthesis and evaluation have been reported in various studies, indicating its relevance in pharmaceutical research, particularly in the development of anticancer and antimicrobial agents .
The synthesis of 4-(2-Chloropyrimidin-5-yl)morpholine typically involves several key steps, which may include nucleophilic substitution reactions. A common synthetic route is outlined as follows:
Technical details such as reaction conditions (temperature, solvent choice), yields, and characterization methods (NMR, IR spectroscopy) are critical for confirming the structure of the synthesized compound.
4-(2-Chloropyrimidin-5-yl)morpholine can participate in various chemical reactions, including:
Technical details regarding reaction conditions, such as temperature, catalyst use (e.g., palladium catalysts for coupling), and solvent systems, are essential for optimizing yields and selectivity.
The mechanism of action of 4-(2-Chloropyrimidin-5-yl)morpholine is primarily related to its ability to interact with specific biological targets, such as kinases involved in cancer pathways. The chlorinated pyrimidine moiety may enhance binding affinity due to its electron-withdrawing properties, facilitating interactions with nucleophilic sites on target proteins.
Studies have shown that compounds with similar structures exhibit significant inhibitory activities against various kinases, suggesting that 4-(2-Chloropyrimidin-5-yl)morpholine could potentially inhibit cell proliferation by modulating kinase activity .
The physical properties of 4-(2-Chloropyrimidin-5-yl)morpholine include:
Chemical properties include stability under standard laboratory conditions but require careful handling due to the presence of chlorine, which may pose reactivity concerns.
4-(2-Chloropyrimidin-5-yl)morpholine has potential applications in various scientific fields:
The strategic fusion of pyrimidine and morpholine motifs represents a paradigm shift in rational pharmacophore design, enabling precision targeting of diverse biological macromolecules. The chloropyrimidine moiety confers electrophilic character essential for nucleophilic substitution reactions, while the morpholine ring enhances solubility and directs molecular orientation through its conformational flexibility. This hybrid architecture creates a versatile scaffold for selective kinase inhibition, as evidenced by computational studies showing high shape similarity (Tanimoto coefficient >0.85) with established kinase inhibitors like dasatinib [8] [10]. The chlorine atom at the pyrimidine 2-position serves as a strategic synthetic handle for further derivatization, allowing efficient generation of combinatorial libraries for structure-activity relationship (SAR) exploration.
Table 1: Molecular Properties of 4-(2-Chloropyrimidin-4-yl)morpholine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₁₀ClN₃O | High-resolution MS |
Molecular Weight | 199.64 g/mol | Calculated |
logP | 1.19 | Consensus prediction |
Topological PSA | 38.25 Ų | Computational modeling |
Aqueous Solubility | 1.44 mg/mL | ESOL prediction |
Hydrogen Bond Acceptors | 3 | Computational count |
Rotatable Bonds | 1 | Computational count |
Data compiled from PubChem and computational chemistry analyses [1] [5]
The molecular hybridization approach capitalizes on orthogonal physicochemical properties: the planar, electron-deficient pyrimidine ring enables π-stacking interactions with aromatic residues in enzyme binding pockets, while the semi-polar morpholine moiety improves membrane permeability and pharmacokinetic profiles. This balanced polarity profile is evidenced by the compound's calculated partition coefficient (consensus logP = 1.19) and topological polar surface area (38.25 Ų), parameters that align with Lipinski's criteria for drug-likeness [5]. Quantum mechanical studies at the B3LYP/6-31+G** level confirm the electron-withdrawing effect of the chlorine atom significantly enhances the electrophilicity of adjacent carbon centers, facilitating displacement by nucleophilic amino acid residues in target proteins [3].
Pyrimidine-morpholine hybrids demonstrate exceptional polypharmacological potential against multifactorial pathologies, particularly in oncology and virology. Systematic evaluation of 4-(2-chloropyrimidin-4-yl)morpholine derivatives revealed potent antiproliferative activities against diverse cancer cell lines, with IC₅₀ values spanning 5.12-117.04 μM. The lead compound 2g exhibited exceptional cytotoxicity against SW480 colon carcinoma (IC₅₀ = 5.10 ± 2.12 μM) and MCF-7 breast adenocarcinoma (IC₅₀ = 19.60 ± 1.13 μM) models [3]. Mechanistic studies indicated cell cycle arrest at G1/S transition and apoptosis induction through intrinsic pathways, suggesting multitarget engagement.
Table 2: Biological Activity Spectrum of Pyrimidine-Morpholine Hybrids
Biological Activity | Model System | Key Findings |
---|---|---|
Antiproliferative | MCF-7/SW480 lines | IC₅₀ 5.12-117.04 μM; apoptosis induction |
Kinase Inhibition | SRC tyrosine kinase | Binding affinity -9.2 kcal/mol (molecular docking) |
Oxidative Stress Modulation | INS-1 cells | ROS inhibition IC₅₀ = 0.8 nM for derivative 9l |
Antiviral Potential | Computational screening | Structural motifs active against viral polymerases |
Data synthesized from anticancer evaluations and computational predictions [3] [7]
The molecular framework demonstrates intrinsic structural plasticity that enables optimization for specific disease targets. Derivatives featuring electron-withdrawing substituents (cyano, trifluoromethyl) on the pyrimidine ring show enhanced kinase inhibition, while those incorporating extended aromatic systems exhibit improved DNA intercalation potential. Computational ADMET profiling predicts favorable intestinal absorption (HIA >90%) and moderate blood-brain barrier penetration (logBB = -0.63), suggesting applicability in both peripheral and central nervous system disorders [5] [8]. Molecular dynamics simulations of SRC kinase complexes reveal stable binding modes where the morpholine oxygen forms hydrogen bonds with catalytic lysine residues (K295), while the chloropyrimidine moiety engages in hydrophobic interactions with regulatory glycine-rich loop residues [10].
The development of brain-penetrant therapeutic agents necessitates innovative molecular design strategies that balance target engagement with neuropharmacokinetic requirements. Pyrimidine-morpholine hybrids address this challenge through strategic incorporation of the morpholine ring, which reduces P-glycoprotein recognition while maintaining moderate passive diffusion capabilities. Advanced derivative 9l demonstrated a brain-to-plasma ratio of 0.75 in rodent models, overcoming the blood-brain barrier through optimized hydrogen bonding capacity (TPSA = 68.2 Ų) and controlled lipophilicity (clogP = 2.3) .
Contemporary hybridization techniques employ sequential cross-coupling approaches that permit systematic structural diversification. Palladium-catalyzed Suzuki-Miyaura reactions enable efficient biaryl formation at the pyrimidine 4-position, while Buchwald-Hartwig amination facilitates introduction of diverse aniline derivatives at the 2-position. These methodologies have yielded compounds with nanomolar JNK3 inhibition (IC₅₀ = 7-148 nM) and >135-fold selectivity over p38 MAP kinase, demonstrating the precision achievable through rational hybridization . X-ray crystallographic analysis of inhibitor-JNK3 complexes reveals critical binding interactions: (1) the morpholine oxygen coordinates with water molecules in the solvent-exposed region, (2) the pyrimidine nitrogen forms hydrogen bonds with the hinge region methionine (M149), and (3) the chlorine atom directs optimal positioning through hydrophobic contacts with valine (V196) .
Table 3: CNS Drug Discovery Applications of Pyrimidine-Morpholine Hybrids
Target | Hybrid Design Feature | Biological Outcome |
---|---|---|
JNK3 Inhibition | Biaryl aminopyrimidine core | IC₅₀ 7-148 nM; brain-plasma ratio 0.75 |
SRC Kinase Inhibition | Morpholino-triazole substitution | Binding affinity -10.2 kcal/mol (AutoDock) |
Neuroprotective Activity | Fluorinated pyrimidine derivatives | 90% reduction in cerebral ischemia damage |
Oxidative Stress Modulation | Nitrile-substituted analogs | ROS inhibition IC₅₀ = 0.8 nM |
Data from neurodegenerative disease research and kinase inhibition studies [8]
The evolution of these hybridization strategies has yielded compounds with improved therapeutic indices for neurological applications. Molecular simulation studies of highly optimized compound 9l demonstrated stable binding in JNK3's ATP pocket (RMSD <1.0 Å throughout 50 ns MD simulations), with free energy calculations (ΔG = -42.3 kcal/mol) confirming favorable binding thermodynamics. These hybrids exhibit complementary polypharmacology: simultaneous modulation of kinase signaling pathways and oxidative stress responses positions them as promising candidates for multifactorial neurodegenerative conditions like Parkinson's and Alzheimer's diseases where both pathways are pathologically implicated .
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: